molecular formula C10H9F4NO2 B2832361 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine CAS No. 1260004-58-7

4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine

Cat. No. B2832361
CAS RN: 1260004-58-7
M. Wt: 251.181
InChI Key: JKURDBSSRLCLKP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is a compound that has been used in the synthesis of various other compounds . It has a molecular weight of 205.11 .


Synthesis Analysis

This compound may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines . It has also been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .


Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is C8H3F4NO .


Physical And Chemical Properties Analysis

The compound “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” has a density of 1.4±0.1 g/cm^3, a boiling point of 181.5±40.0 °C at 760 mmHg, and a flash point of 68.9±17.0 °C .

Scientific Research Applications

Mutants of Saccharomyces cerevisiae Producing β-Phenethyl Alcohol and Acetate

Research using dl-p-Fluorophenylalanine, an analogue of l-phenylalanine, led to the isolation of mutants impaired in phenylalanine biosynthesis. These mutants produced significantly higher quantities of β-phenethyl alcohol and β-phenethyl acetate compared to the wild type, showcasing potential applications in industrial fermentation processes for enhanced production of flavor compounds (Akita, Ida, Obata, & Hara, 1990).

Cerebral Protein Synthesis Studies

Fluorine-18-labeled ortho or para isomers of l-fluorophenylalanine were utilized in experiments to incorporate amino acids into cerebral proteins, indicating its utility in noninvasive studies of cerebral protein synthesis in humans through positron emission tomography (PET). This has implications for neurological research and diagnosis (Bodsch, Coenen, Stocklin, Takahashi, & Hossmann, 1988).

Direct Labeling of Phenylalanine Derivatives

A novel procedure was developed for preparing [18F]fluorophenylalanine by directly using [18F]fluoride, showcasing an application in the synthesis of radiolabeled compounds for medical imaging and research purposes (Kienzle, Reischl, & Machulla, 2005).

"Teflon" Proteins and Enzyme Modification

The study on parallel incorporation of different fluorinated amino acids into proteins aimed at producing variants with novel features like solvent resistance and enhanced activity. This research opens up new avenues for creating highly specialized proteins for industrial applications and synthetic biology (Merkel, Schauer, Antranikian, & Budisa, 2010).

Aromatic Amine and Acid Vapor Sensor

Research demonstrated the use of fluorophenylalanine derivatives in developing nanofiber-based sensors for detecting aromatic amine and volatile acid vapors, highlighting potential applications in environmental monitoring and industrial safety (Xue, Ding, Shen, Gao, Zhao, Sun, & Lu, 2017).

Mechanism of Action

The mechanism of action for this compound is not available .

Safety and Hazards

The compound “4-Fluoro-3-(trifluoromethyl)benzoyl chloride” is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage .

properties

IUPAC Name

2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKURDBSSRLCLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid

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